molecular formula C14H12N2OS2 B11984657 5-[(2E,4E)-5-(phenylamino)penta-2,4-dienylidene]-2-thioxo-1,3-thiazolidin-4-on e

5-[(2E,4E)-5-(phenylamino)penta-2,4-dienylidene]-2-thioxo-1,3-thiazolidin-4-on e

Cat. No.: B11984657
M. Wt: 288.4 g/mol
InChI Key: IHMBGMWXRQGZFZ-UZXMDJQISA-N
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Description

5-[(2E,4E)-5-(phenylamino)penta-2,4-dienylidene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound characterized by its unique structure, which includes a thiazolidinone ring and a phenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2E,4E)-5-(phenylamino)penta-2,4-dienylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a phenylamino derivative with a thioxo-thiazolidinone precursor. The reaction is usually carried out in an inert atmosphere at room temperature to prevent unwanted side reactions .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-[(2E,4E)-5-(phenylamino)penta-2,4-dienylidene]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent degradation of the compound .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines .

Scientific Research Applications

5-[(2E,4E)-5-(phenylamino)penta-2,4-dienylidene]-2-thioxo-1,3-thiazolidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-[(2E,4E)-5-(phenylamino)penta-2,4-dienylidene]-2-thioxo-1,3-thiazolidin-4-one exerts its effects is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors through its phenylamino and thioxo groups. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[(2E,4E)-5-(phenylamino)penta-2,4-dienylidene]-2-thioxo-1,3-thiazolidin-4-one apart from similar compounds is its specific configuration and the presence of both phenylamino and thioxo groups.

Properties

Molecular Formula

C14H12N2OS2

Molecular Weight

288.4 g/mol

IUPAC Name

4-hydroxy-5-[(1E,3E)-5-phenyliminopenta-1,3-dienyl]-3H-1,3-thiazole-2-thione

InChI

InChI=1S/C14H12N2OS2/c17-13-12(19-14(18)16-13)9-5-2-6-10-15-11-7-3-1-4-8-11/h1-10,17H,(H,16,18)/b6-2+,9-5+,15-10?

InChI Key

IHMBGMWXRQGZFZ-UZXMDJQISA-N

Isomeric SMILES

C1=CC=C(C=C1)N=C/C=C/C=C/C2=C(NC(=S)S2)O

Canonical SMILES

C1=CC=C(C=C1)N=CC=CC=CC2=C(NC(=S)S2)O

Origin of Product

United States

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